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molecular formula C10H7F6N B8399950 1H-Isoindole, 2,3-dihydro-4,5-bis(trifluoromethyl)-

1H-Isoindole, 2,3-dihydro-4,5-bis(trifluoromethyl)-

Cat. No. B8399950
M. Wt: 255.16 g/mol
InChI Key: JWPPWOXPIMLCLO-UHFFFAOYSA-N
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Patent
US04218464

Procedure details

1,2-Bis(bromomethyl)-3,4-bis(trifluoromethyl)benzene (120 g., 0.3 mol.) in 450 ml. of ethanol is refluxed and treated with a solution of the sodium salt of p-methyl-benzene sulfonamide prepared by dissolving sodium (15.2 g., 0.66 mol.) in a mixture of p-methylbenzenesulfonamide (51.2 g., 0.3 mol.) in 650 ml. of methanol. The mixture is refluxed for two hours, cooled, neutralized with acetic acid and filtered to give 4,5-bis(trifluoromethyl)-2,3-di-hydro-1H-isoindole.
Name
1,2-Bis(bromomethyl)-3,4-bis(trifluoromethyl)benzene
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.2 g
Type
reactant
Reaction Step Four
Quantity
51.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[C:5]([C:13]([F:16])([F:15])[F:14])[C:4]=1[CH2:17]Br.C(O)C.[Na].CC1C=CC(S([NH2:33])(=O)=O)=CC=1>C(O)(=O)C.CO>[F:14][C:13]([F:16])([F:15])[C:5]1[C:6]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:8]=[C:3]2[C:4]=1[CH2:17][NH:33][CH2:2]2 |^1:21|

Inputs

Step One
Name
1,2-Bis(bromomethyl)-3,4-bis(trifluoromethyl)benzene
Quantity
120 g
Type
reactant
Smiles
BrCC1=C(C(=C(C=C1)C(F)(F)F)C(F)(F)F)CBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N
Step Four
Name
Quantity
15.2 g
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
51.2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C2CNCC2=CC=C1C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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